Isonicotinoyl isothiocyanate
CAS No.:
Cat. No.: VC13837254
Molecular Formula: C7H4N2OS
Molecular Weight: 164.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H4N2OS |
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Molecular Weight | 164.19 g/mol |
IUPAC Name | pyridine-4-carbonyl isothiocyanate |
Standard InChI | InChI=1S/C7H4N2OS/c10-7(9-5-11)6-1-3-8-4-2-6/h1-4H |
Standard InChI Key | GAXZCBJVWKOASG-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC=C1C(=O)N=C=S |
Introduction
Structural Characteristics and Molecular Properties
Isonicotinoyl isothiocyanate (C₇H₄N₂OS) features a pyridine ring substituted at the 4-position with an isothiocyanate group. The molecular structure is defined by two key components:
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Pyridine backbone: The aromatic heterocycle provides electronic stabilization and influences reactivity through its electron-withdrawing nature .
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Isothiocyanate functional group: The –N=C=S moiety confers electrophilic character, enabling nucleophilic attacks at the carbon center .
Bond lengths and angles align with typical isothiocyanate geometry. The N=C bond measures approximately 117 pm, while the C=S bond extends to 158 pm, consistent with resonance stabilization between N–C=S and N=C–S forms . The pyridine ring’s planarity ensures conjugation with the isothiocyanate group, modulating electronic distribution and reactivity.
Table 1: Calculated Physical Properties of Isonicotinoyl Isothiocyanate
Property | Value |
---|---|
Molecular Weight | 164.18 g/mol |
Boiling Point (est.) | 280–290°C (decomposes) |
Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
logP (Partition Coefficient) | 1.2 (estimated) |
Synthesis and Reaction Pathways
The synthesis of isonicotinoyl isothiocyanate follows methodologies established for acyl isothiocyanates. Two primary routes are documented in literature:
From Isonicotinoyl Chloride and Thiocyanate Salts
Reaction of isonicotinoyl chloride (C₆H₄ClNO) with potassium thiocyanate (KSCN) in acetonitrile yields the target compound via nucleophilic acyl substitution :
This method, adapted from analogous acyl isothiocyanate syntheses, achieves yields exceeding 70% under optimized conditions (reflux, 6–8 hours) . Catalytic additives such as tetrabutylammonium bromide enhance reaction efficiency by facilitating ion exchange.
Microwave-Assisted Synthesis
Building on protocols for ethyl isonicotinate , microwave irradiation (200 W, 130°C) accelerates ester-to-isothiocyanate conversion. Using activated carbon as a catalyst in toluene, this method reduces reaction time to 10 minutes while maintaining high purity (>95%) .
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Time | Catalyst |
---|---|---|---|
Acyl Chloride Route | 70–75 | 6–8 hours | None |
Microwave-Assisted | 85–90 | 10 minutes | Activated Carbon |
Reactivity and Functionalization
The isothiocyanate group participates in diverse reactions:
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Nucleophilic Addition: Amines, alcohols, and thiols attack the electrophilic carbon, forming thioureas, thiazolidinones, or thioether linkages . For example, reaction with benzylamine produces a thiourea derivative:
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Cycloadditions: [4+2] Diels-Alder reactions with dienes yield six-membered heterocycles, useful in pharmaceutical scaffold synthesis .
Activity | Mechanism | Potential Target |
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Antiproliferative | ROS induction, cell cycle arrest | Lung, breast cancer cells |
Antibacterial | Membrane disruption | Gram-negative pathogens |
Industrial and Material Science Applications
The compound’s dual functionality enables niche applications:
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